2-Amino-1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-one is a compound that features a thiazole ring, which is a versatile and important heterocycle in the field of chemistry. The thiazole ring consists of sulfur and nitrogen atoms, and its aromatic properties make it reactive in various chemical reactions .
Preparation Methods
The synthesis of 2-Amino-1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-Amino-1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more reduced forms, such as thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Amino-1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors . These interactions can lead to various physiological effects, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
2-Amino-1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Amino-1,3-thiazole derivatives: These compounds share the thiazole ring structure and have similar reactivity and applications.
2-Amino-5-(hydroxymethyl)thiazole: This compound has a hydroxymethyl group instead of a methoxy group, leading to different chemical properties and reactivity.
Imidazotriazole-incorporated thiazoles: These compounds incorporate additional heterocyclic rings, which can enhance their biological activity and specificity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C6H8N2O2S |
---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-amino-1-(3-methoxy-1,2-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H8N2O2S/c1-10-6-2-5(11-8-6)4(9)3-7/h2H,3,7H2,1H3 |
InChI Key |
XPIRGKBNFHIBKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.